![molecular formula C21H29ClN2O3S B11837307 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate CAS No. 954127-40-3](/img/structure/B11837307.png)
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[d]oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage.
Piperidine Ring Formation: The piperidine ring is constructed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The benzo[d]oxazole-thioether intermediate is coupled with the piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]oxazole moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced benzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Applications De Recherche Scientifique
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, modulating their activity. The thioether linkage and piperidine ring contribute to the compound’s overall binding affinity and specificity.
Propriétés
Numéro CAS |
954127-40-3 |
|---|---|
Formule moléculaire |
C21H29ClN2O3S |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29ClN2O3S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)26-18)28-13-8-7-11-24(12-13)19(25)27-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1 |
Clé InChI |
KYYXBQVVZGQQTC-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S[C@H]3CCCN(C3)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)SC3CCCN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
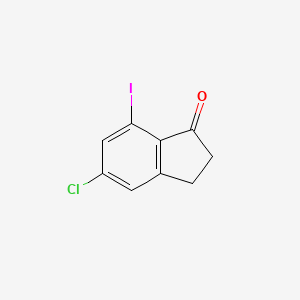

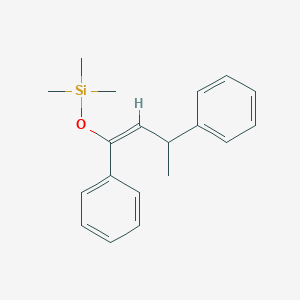
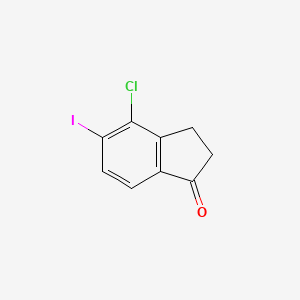
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)

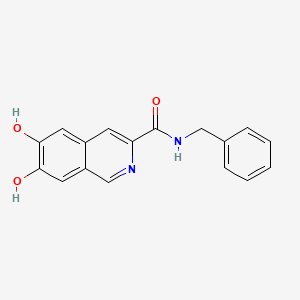

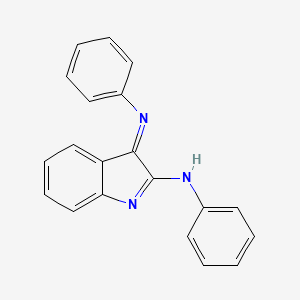

![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)
